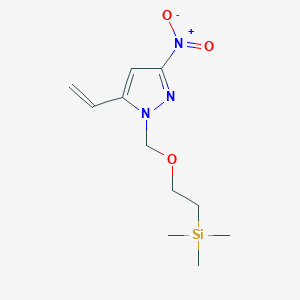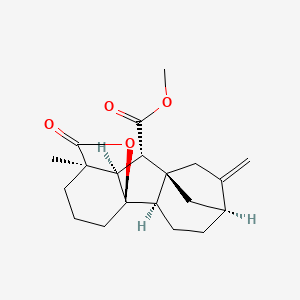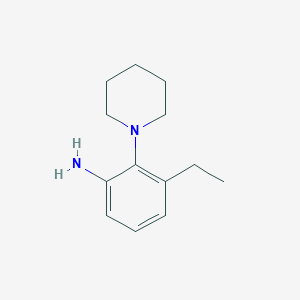
3-Ethyl-2-(1-piperidinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-(1-piperidinyl)aniline is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in the synthesis of various organic compounds, including pharmaceuticals . The presence of both an aniline and a piperidine moiety in this compound makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(1-piperidinyl)aniline typically involves the reaction of 3-ethyl aniline with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where the aniline derivative reacts with piperidine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed amination reactions is also common in large-scale production . These methods are designed to be cost-effective and scalable, ensuring that the compound can be produced in large quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-(1-piperidinyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Applications De Recherche Scientifique
3-Ethyl-2-(1-piperidinyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-(1-piperidinyl)aniline involves its interaction with specific molecular targets and pathways. The piperidine moiety allows the compound to interact with various receptors and enzymes in the body, potentially modulating their activity . This interaction can lead to various pharmacological effects, such as analgesic or anti-inflammatory actions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Piperidinyl)aniline: Similar structure but lacks the ethyl group.
3-Methyl-2-(1-piperidinyl)aniline: Similar structure with a methyl group instead of an ethyl group.
4-(1-Piperidinyl)aniline: The piperidine moiety is attached at a different position on the aniline ring.
Uniqueness
3-Ethyl-2-(1-piperidinyl)aniline is unique due to the presence of both an ethyl group and a piperidine moiety, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
3-ethyl-2-piperidin-1-ylaniline |
InChI |
InChI=1S/C13H20N2/c1-2-11-7-6-8-12(14)13(11)15-9-4-3-5-10-15/h6-8H,2-5,9-10,14H2,1H3 |
Clé InChI |
OWIAREMLXMDNKX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)N)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


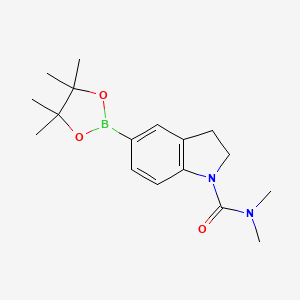
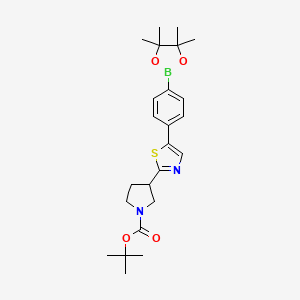
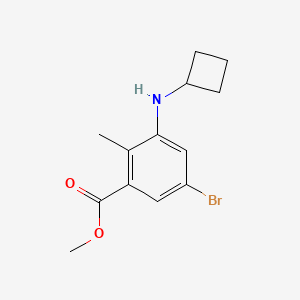

![N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13720642.png)

![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)
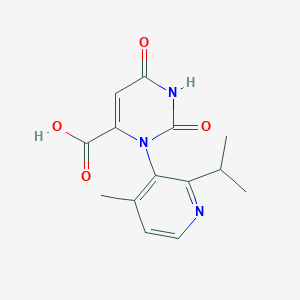
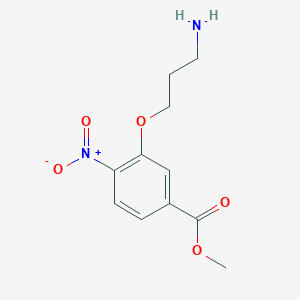
![4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13720666.png)

